molecular formula C10H11FO3 B13588444 Methyl 2-(4-fluoro-3-methylphenyl)-2-hydroxyacetate

Methyl 2-(4-fluoro-3-methylphenyl)-2-hydroxyacetate

Cat. No.: B13588444
M. Wt: 198.19 g/mol
InChI Key: UCJXGQFTPJJWLR-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluoro-3-methylphenyl)-2-hydroxyacetate is an organic compound with a unique structure that includes a fluorine atom and a hydroxyacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-fluoro-3-methylphenyl)-2-hydroxyacetate typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with methyl glycolate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-fluoro-3-methylphenyl)-2-hydroxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-(4-fluoro-3-methylphenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Methyl 2-(4-fluoro-3-methylphenyl)-2-hydroxyacetate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Uniqueness: Methyl 2-(4-fluoro-3-methylphenyl)-2-hydroxyacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

methyl 2-(4-fluoro-3-methylphenyl)-2-hydroxyacetate

InChI

InChI=1S/C10H11FO3/c1-6-5-7(3-4-8(6)11)9(12)10(13)14-2/h3-5,9,12H,1-2H3

InChI Key

UCJXGQFTPJJWLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(=O)OC)O)F

Origin of Product

United States

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